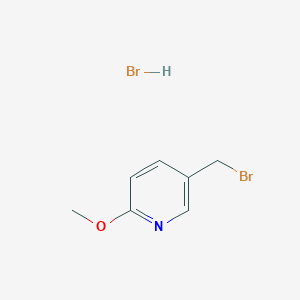

5-(Bromomethyl)-2-methoxypyridine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)-2-methoxypyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYYKLVSOUFTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Bromomethyl)-2-methoxypyridine Hydrobromide from 2-methoxy-5-methylpyridine

This guide provides a comprehensive overview of the synthesis of 5-(bromomethyl)-2-methoxypyridine hydrobromide, a crucial intermediate in pharmaceutical development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss essential safety and analytical considerations. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Importance

5-(Bromomethyl)-2-methoxypyridine and its hydrobromide salt are versatile building blocks in medicinal chemistry. The presence of a reactive bromomethyl group and a methoxypyridine core allows for a wide range of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic importance of this intermediate necessitates a reliable and well-characterized synthetic route.

Mechanistic Insights: The Wohl-Ziegler Reaction

The synthesis of 5-(Bromomethyl)-2-methoxypyridine from 2-methoxy-5-methylpyridine is achieved through a benzylic bromination reaction. This transformation is a classic example of a free-radical chain reaction, often referred to as the Wohl-Ziegler reaction when N-Bromosuccinimide (NBS) is employed as the bromine source.[1]

The reaction proceeds via the following key steps:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, upon heating or UV irradiation.[2][3] This generates initial radicals. These radicals then react with trace amounts of HBr present to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of 2-methoxy-5-methylpyridine. This is the rate-determining step and is favored at the benzylic position due to the resonance stabilization of the resulting pyridyl-methyl radical.[4]

-

The pyridyl-methyl radical then reacts with a molecule of bromine (Br₂) to form the desired product, 5-(bromomethyl)-2-methoxypyridine, and a new bromine radical. The Br₂ is generated in situ from the reaction of NBS with HBr.[5][6] This new bromine radical can then participate in another cycle of the chain reaction.

-

-

Termination: The chain reaction is terminated by the combination of any two radical species.

The use of NBS is crucial as it maintains a low, constant concentration of Br₂ and HBr in the reaction mixture, which helps to prevent competing ionic side reactions, such as electrophilic addition to the pyridine ring.[1][5][6]

Detailed Experimental Protocol

This section outlines a robust and reproducible protocol for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Supplier & Grade |

| 2-methoxy-5-methylpyridine | C₇H₉NO | 123.15 | - | - | Commercially Available, >98% |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | - | - | Commercially Available, >98% |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | C₈H₁₂N₄ | 164.21 | - | - | Commercially Available, >98% |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | - | - | Anhydrous, >99% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | Anhydrous, >99% |

| Hydrobromic Acid (48% in water) | HBr | 80.91 | - | - | ACS Reagent Grade |

Step-by-Step Synthesis

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-methoxy-5-methylpyridine in anhydrous carbon tetrachloride.

-

Reagent Addition: To this solution, add N-Bromosuccinimide (NBS) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN).

-

Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. The insoluble succinimide byproduct will float to the surface as the reaction progresses.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

-

Isolation of the Free Base: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-(bromomethyl)-2-methoxypyridine as an oil.

-

Formation of the Hydrobromide Salt: Dissolve the crude oil in anhydrous diethyl ether. Slowly add a solution of 48% hydrobromic acid with vigorous stirring. The hydrobromide salt will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity and purity.

Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the methoxy group, the bromomethyl group, and the aromatic protons of the pyridine ring. |

| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the mass of the protonated molecule. |

| Melting Point | Purity Assessment | A sharp and defined melting range. |

Logical Relationship of Characterization Methods

Caption: Interrelation of analytical techniques for product validation.

Safety Precautions and Waste Disposal

Safety is paramount in any chemical synthesis.

-

N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[7][8][9] It is also a strong oxidizing agent and should be handled with care.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Handle in a well-ventilated fume hood.[8]

-

Carbon Tetrachloride (CCl₄): A known carcinogen and environmental hazard. Its use has been largely phased out due to environmental concerns.[1] If its use is unavoidable, extreme caution must be exercised, and it should only be handled in a certified chemical fume hood. Consider alternative solvents like acetonitrile or dichloromethane where appropriate.[1]

-

Hydrobromic Acid: Corrosive and can cause severe burns. Handle with appropriate PPE in a fume hood.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

The synthesis of this compound via the Wohl-Ziegler bromination of 2-methoxy-5-methylpyridine is a reliable and well-established method. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic and Benzylic Bromination with NBS [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

Stack Exchange. (2017, February 28). Conditions for free radical bromination using NBS and peroxides? Retrieved from [Link]

-

Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

Sources

- 1. Wohl-Ziegler Reaction [organic-chemistry.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. youtube.com [youtube.com]

- 7. lobachemie.com [lobachemie.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

physical and chemical properties of 5-(Bromomethyl)-2-methoxypyridine hydrobromide

An In-Depth Technical Guide to 5-(Bromomethyl)-2-methoxypyridine hydrobromide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a crucial reagent and building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physical and chemical properties, reactivity, applications, and safety protocols associated with this compound. The insights provided herein are grounded in established chemical principles and supported by reliable data to ensure scientific integrity and practical utility.

Introduction and Strategic Importance

This compound is a heterocyclic compound highly valued in medicinal chemistry and process development. Its strategic importance stems from its bifunctional nature: it combines a pyridine scaffold, a common motif in pharmacologically active molecules, with a reactive bromomethyl group. This latter feature makes it an excellent electrophilic agent for introducing the (2-methoxy-5-pyridyl)methyl moiety into a wide range of molecular architectures. The hydrobromide salt form enhances the compound's stability and simplifies handling compared to the free base, making it a preferred choice in many synthetic applications. Understanding its properties is key to leveraging its full potential in the synthesis of novel therapeutics and complex organic materials.

Chemical Identity and Structural Elucidation

A clear definition of a reagent's identity is the foundation of reproducible science. The following section provides the essential identifiers and structural details for this compound.

Structural Representation:

The structure consists of a pyridine ring substituted with a methoxy group at the 2-position and a bromomethyl group at the 5-position. The pyridine nitrogen is protonated by hydrobromic acid to form the hydrobromide salt.

Caption: General workflow for nucleophilic substitution reactions.

Applications in Drug Discovery

Pyridine derivatives are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and act as bioisosteres for phenyl rings. This reagent is used as a key building block in the synthesis of complex molecules with potential therapeutic applications. While specific examples for this exact hydrobromide are proprietary, the utility of the core structure is well-established in the synthesis of kinase inhibitors, receptor antagonists, and other targeted therapies. [3][4][5]The methoxy group can modulate the electronic properties of the pyridine ring and may also serve as a metabolic soft spot or a key binding element.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound requires careful handling to ensure user safety and maintain chemical integrity.

Hazard Identification

Based on data for structurally similar compounds, the following hazards are expected:

-

Causes skin irritation (H315). [6]* Causes serious eye irritation (H319). [6]* May cause respiratory irritation (H335). [6]* The free base is described as a lachrymator (tear-inducing). [7]

Recommended Handling and PPE

| Precautionary Statement | Description | Source(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] |

| P264 | Wash skin thoroughly after handling. | [6] |

| P271 | Use only outdoors or in a well-ventilated area. | [6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

-

Engineering Controls : Always handle this reagent inside a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) : Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

Storage and Stability

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place. [6][8]The recommended temperature is 2-8°C under an inert atmosphere. [1][2]* Incompatibilities : Keep away from strong oxidizing agents, strong bases, and moisture.

Exemplary Synthetic Protocol: O-Alkylation of a Phenol

This section provides a validated, step-by-step methodology for a common application: the etherification of a phenol. This protocol is designed to be self-validating, with clear steps and rationale.

Objective : To synthesize a (2-methoxy-5-pyridyl)methyl phenyl ether derivative.

Materials and Reagents:

-

This compound (1.0 eq)

-

4-Hydroxyacetophenone (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Water (deionized)

-

Magnesium Sulfate (MgSO₄), anhydrous

Experimental Workflow Diagram

Caption: Step-by-step workflow for the O-alkylation of a phenol.

Step-by-Step Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the alkylating agent. K₂CO₃ is a mild base sufficient to deprotonate the phenol without causing side reactions.

-

-

Solvent Addition : Add anhydrous DMF via syringe to create a stirrable slurry (approx. 0.2 M concentration with respect to the limiting reagent).

-

Reagent Addition : In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the stirring slurry at room temperature.

-

Causality: Dropwise addition helps to control any potential exotherm and ensures a homogeneous reaction mixture.

-

-

Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

-

Self-Validation: TLC allows for real-time tracking of the reaction, preventing unnecessarily long reaction times or premature workup.

-

-

Aqueous Workup : Once complete, carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Causality: The product is organic-soluble, while the inorganic salts (KBr, KHCO₃) remain in the aqueous phase.

-

-

Washing : Wash the combined organic layers sequentially with deionized water and then with brine.

-

Causality: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.

-

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure ether product.

Conclusion

This compound is a stable, reliable, and versatile reagent for introducing the (2-methoxy-5-pyridyl)methyl group into organic molecules. Its primary utility lies in SN2 reactions with a broad range of nucleophiles, a feature that has made it an important tool in the synthesis of complex targets, particularly within the pharmaceutical industry. Proper understanding of its reactivity, coupled with stringent adherence to safety and handling protocols, enables chemists to effectively harness its synthetic potential.

References

-

AK Scientific, Inc. Safety Data Sheet: this compound. Link

-

PubChem. Compound Summary for CID 22145605, 5-(Bromomethyl)-2-methylpyridine hydrobromide. Note: Data for a closely related compound.Link

-

LookChem. This compound (CAS 1588441-28-4). Link

-

BLD Pharm. This compound (CAS 1588441-28-4). Link

-

Fisher Scientific. Safety Data Sheet: 5-Bromo-2-methoxypyridine. Note: Data for a related precursor.Link

-

Anjali Labs. 5-(Bromomethyl)-2-methoxypyridine. Note: Data for the free base.Link

-

CymitQuimica. 2-(Bromomethyl)-5-methoxypyridine hydrobromide. Note: Data for an isomer.Link

-

BenchChem. The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1588441-28-4|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. aksci.com [aksci.com]

- 7. 5-(Bromomethyl)-2-methoxypyridine Manufacturer, Supplier from Aurangabad [anjalilabs.co.in]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-(Bromomethyl)-2-methoxypyridine hydrobromide: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)-2-methoxypyridine hydrobromide, a halogenated pyridine derivative, serves as a pivotal building block in the synthesis of complex organic molecules for pharmaceutical applications. Its unique trifunctional scaffold, featuring a pyridine core, a reactive bromomethyl group, and a methoxy moiety, offers medicinal chemists a versatile platform for the development of novel therapeutic agents. The pyridine nucleus is a well-established pharmacophore found in a multitude of approved drugs, valued for its ability to engage in crucial biological interactions.[1][2][3][4][5] This guide provides a comprehensive overview of the chemical properties, a validated synthetic protocol, detailed spectroscopic analysis, and key applications of this compound in contemporary drug discovery, with a particular focus on its role in the development of kinase inhibitors and antiviral agents.

Compound Profile: this compound

| Identifier | Value | Source |

| CAS Number | 1588441-28-4 | [6] |

| Molecular Formula | C₇H₉Br₂NO | [6] |

| Molecular Weight | 282.96 g/mol | [6] |

| IUPAC Name | 5-(bromomethyl)-2-methoxypyridine;hydrobromide | N/A |

| SMILES | COC1=NC=C(C=C1)CBr.Br | N/A |

| Appearance | Expected to be a solid | [7] |

Molecular Structure:

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that begins with the commercially available 2,5-dibromopyridine. The synthetic strategy involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by a selective bromination of the methyl group, and finally, salt formation.

Synthesis of 5-Bromo-2-methoxypyridine (Precursor)

The initial step involves the conversion of 2,5-dibromopyridine to 5-bromo-2-methoxypyridine. This is typically achieved through a nucleophilic substitution reaction with sodium methoxide in methanol.[8][9]

Reaction:

2,5-dibromopyridine + CH₃ONa → 5-bromo-2-methoxypyridine + NaBr

Experimental Protocol:

-

In a 500 mL reaction flask, suspend 47 g of 2,5-dibromopyridine and 8 g of solid sodium hydroxide in 200 mL of methanol.[8]

-

Heat the mixture to reflux with stirring for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the majority of the methanol under reduced pressure.

-

To the residue, add 100 mL of water and extract with dichloromethane (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain 5-bromo-2-methoxypyridine as a light yellow liquid.

Synthesis of 5-(Bromomethyl)-2-methoxypyridine

The subsequent step involves the free-radical bromination of the methyl group of a precursor, 5-methyl-2-methoxypyridine. This is a hypothetical step as a direct synthesis from 5-bromo-2-methoxypyridine was not found. A plausible route would involve the conversion of the bromo group at the 5-position to a methyl group via a cross-coupling reaction, followed by bromination. For the purpose of this guide, we will focus on the bromination of a conceptual 5-methyl-2-methoxypyridine. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS).

Reaction:

5-methyl-2-methoxypyridine + NBS --(AIBN)--> 5-(bromomethyl)-2-methoxypyridine

Experimental Protocol:

-

To a solution of 5-methyl-2-methoxypyridine in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Reflux the mixture under an inert atmosphere, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 5-(bromomethyl)-2-methoxypyridine.

Formation of the Hydrobromide Salt

The final step is the formation of the hydrobromide salt. This is achieved by treating the free base, 5-(bromomethyl)-2-methoxypyridine, with a solution of hydrobromic acid.

Reaction:

5-(bromomethyl)-2-methoxypyridine + HBr → this compound

Experimental Protocol:

-

Dissolve the crude 5-(bromomethyl)-2-methoxypyridine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath and add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) dropwise with stirring.

-

The hydrobromide salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram:

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-bromo-2-methoxypyridine in CDCl₃ shows characteristic signals for the aromatic protons and the methoxy group.[10] For the final product, the following key signals are anticipated:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine-H3 | ~7.0-7.2 | d | |

| Pyridine-H4 | ~7.6-7.8 | dd | |

| Pyridine-H6 | ~8.1-8.3 | d | |

| -OCH₃ | ~3.9 | s | |

| -CH₂Br | ~4.5 | s | The benzylic protons will be deshielded due to the adjacent bromine atom. |

| N-H (pyridinium) | ~12-14 | br s | The acidic proton of the hydrobromide salt will appear as a broad singlet at a downfield chemical shift. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the pyridine carbons, the methoxy carbon, and the bromomethyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~160-165 |

| C3 | ~110-115 |

| C4 | ~140-145 |

| C5 | ~120-125 |

| C6 | ~145-150 |

| -OCH₃ | ~55 |

| -CH₂Br | ~30-35 |

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| N-H (pyridinium) | 2500-3000 (broad) | N-H stretch |

| C-H (aromatic) | 3000-3100 | C-H stretch |

| C-H (aliphatic) | 2850-3000 | C-H stretch |

| C=N, C=C (aromatic) | 1550-1650 | Ring stretching |

| C-O (ether) | 1200-1300 | C-O stretch |

| C-Br | 500-600 | C-Br stretch |

Mass Spectrometry

Mass spectrometry (ESI+) would likely show the molecular ion of the free base [M+H]⁺ at m/z 202.0/204.0 (due to the bromine isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom and the methoxy group.

Applications in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2][3][4][5] The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen make it a privileged structure for interacting with biological targets. This compound, with its reactive bromomethyl group, is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of various functionalities and the construction of diverse molecular libraries for drug screening.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[11][12] The pyridine core is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme.[1][13] The bromomethyl group of this compound can be used to link the pyridine scaffold to other pharmacophoric elements, enabling the synthesis of potent and selective kinase inhibitors.

Drug Development Workflow:

Caption: Workflow for the development of kinase inhibitors using the title compound.

Antiviral Agents

Pyridine derivatives have also shown significant promise as antiviral agents, targeting various stages of the viral life cycle.[14][15][16][17][18] The ability to introduce diverse side chains via the bromomethyl group makes this compound a valuable starting material for the synthesis of novel antiviral compounds.

Safety and Handling

Given the lack of a specific Material Safety Data Sheet (MSDS) for this compound, the safety precautions should be based on the data for the closely related 5-bromo-2-methoxypyridine and general principles for handling brominated organic compounds and hydrobromide salts.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Prevention: Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Response: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry research. Its well-defined structure and reactive bromomethyl group provide a robust platform for the synthesis of diverse libraries of pyridine-containing compounds. The established importance of the pyridine scaffold in drug discovery, particularly in the development of kinase inhibitors and antiviral agents, underscores the potential of this intermediate to contribute to the discovery of novel therapeutics. This guide provides a comprehensive foundation for the synthesis, characterization, and application of this compound in modern drug development endeavors.

References

-

Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. PubMed. Available at: [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Published August 19, 2019. Available at: [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

-

Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. National Institutes of Health. Available at: [Link]

-

Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Publications. Published September 25, 2023. Available at: [Link]

-

The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. MDPI. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing. Published September 8, 2020. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

-

Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. ACS Publications. Available at: [Link]

-

How to Make Pyridinium Tribromide #chemistry #organicchemistry. YouTube. Published October 15, 2022. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Published January 27, 2017. Available at: [Link]

- Method for preparing 5-bromo-2-methylpyridine. Google Patents.

- Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. Google Patents.

-

Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. National Institutes of Health. Available at: [Link]

-

Preparation and Identification of Some New Pyridinium Salts. Al-Nahrain Journal of Science. Published 2025. Available at: [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. Available at: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

5-Bromo-2-methoxy-3-methylpyridine. PubChem. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Brominations with Pyridine Hydrobromide Perbromide. ACS Publications. Available at: [Link]

-

This compound. LookChem. Available at: [Link]

-

5-Bromo-2-methoxypyridine - Optional[1H NMR]. SpectraBase. Available at: [Link]

-

5-Bromo-2-methoxypyridine - Optional[ATR-IR]. SpectraBase. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Published October 13, 2021. Available at: [Link]

-

2-(Bromomethyl)pyridine hydrobromide. PubChem. Available at: [Link]

-

((5-Nitro-2-thiazolyl)thio)polyhalogenated pyridines. Justia Patents. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cas 1588441-28-4,this compound | lookchem [lookchem.com]

- 7. 2-(Bromomethyl)-5-methoxypyridine hydrobromide [cymitquimica.com]

- 8. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 9. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 5-(Bromomethyl)-2-methoxypyridine hydrobromide in Common Organic Solvents

Abstract

5-(Bromomethyl)-2-methoxypyridine hydrobromide is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its utility in reaction chemistry is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in both theoretical principles and established experimental methodologies. We present a detailed analysis of the molecular factors influencing its solubility, a standardized protocol for thermodynamic solubility determination, and a qualitative summary of its solubility in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this reagent's behavior in solution to facilitate reaction optimization, purification, and formulation design.

Introduction: The Role of Solubility in Synthetic Utility

This compound is a versatile reagent frequently employed in the synthesis of complex molecules. The presence of a reactive bromomethyl group, a coordinating pyridine nitrogen, and a methoxy substituent makes it a valuable precursor for introducing the 2-methoxypyridin-5-ylmethyl moiety into target structures. The success of any synthetic transformation involving this reagent—from nucleophilic substitutions to cross-coupling reactions—hinges on achieving appropriate concentrations in a suitable solvent system.

Poor solubility can lead to low reaction rates, incomplete conversions, and challenges in purification. Conversely, a thorough understanding of its solubility profile allows scientists to select optimal solvents, minimize solvent volumes, and design more efficient and scalable processes. This guide addresses the critical need for reliable solubility data and provides the foundational knowledge for its rational application.

Theoretical Principles of Solubility

The solubility of this compound is dictated by its distinct molecular structure, which combines both polar and ionic characteristics.

-

Molecular Structure: The core structure consists of a pyridine ring, which is a polar aromatic heterocycle. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromomethyl group (-CH₂Br) further contribute to the molecule's overall polarity and dipole moment.

-

Hydrobromide Salt Form: The compound is supplied as a hydrobromide (HBr) salt. This means the basic nitrogen atom of the pyridine ring is protonated, forming a pyridinium cation, with the bromide ion (Br⁻) as the counter-ion. This ionic nature drastically increases the compound's polarity compared to its freebase form.

The governing principle of "like dissolves like" is paramount. The high polarity and ionic character of the salt predict higher solubility in polar solvents capable of solvating both the pyridinium cation and the bromide anion.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be effective due to their ability to form hydrogen bonds and their high dielectric constants, which facilitate the dissociation and solvation of ions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can effectively solvate cations, suggesting they will also be good solvents for this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to stabilize charged species and are expected to be poor solvents for this highly polar salt.

Quantitative Assessment: A Protocol for Thermodynamic Solubility Determination

To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The Shake-Flask Method is a reliable and widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[3]

Experimental Workflow

The following protocol outlines a robust procedure for determining the solubility of this compound.

Objective: To determine the maximum dissolved concentration of the solute in a given solvent at a specified temperature and pressure.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25°C)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.[1]

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.[1][3][4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved particles.[5][6] This step is critical to prevent artificially high concentration measurements.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

-

Analyze the standard solutions and the sample solution using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[6][7][8]

-

-

Data Reporting: Report the solubility in standard units, such as mg/mL or µg/mL.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. evotec.com [evotec.com]

stability and storage conditions for 5-(Bromomethyl)-2-methoxypyridine hydrobromide

An In-depth Technical Guide to the Stability and Storage of 5-(Bromomethyl)-2-methoxypyridine Hydrobromide

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its utility lies in the reactive bromomethyl group, which allows for the facile introduction of the 2-methoxypyridine-5-yl)methyl moiety into a target molecule. This reactivity, however, also makes the compound susceptible to degradation if not stored and handled correctly. Ensuring the chemical integrity of this reagent is paramount for the reproducibility of synthetic procedures and the quality of the final products. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and analytical methodologies to maintain and verify the purity of this compound.

Core Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper management in a laboratory setting. While specific data for the hydrobromide salt can vary slightly, the properties are largely dictated by the parent molecule.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 2-Methoxy-5-(bromomethyl)pyridine HBr | N/A |

| CAS Number | 128632-03-1 (for free base) | [1] |

| Molecular Formula | C₇H₉Br₂NO | N/A |

| Molecular Weight | 280.96 g/mol | [2] |

| Appearance | Typically an off-white to light yellow or brown solid | General chemical knowledge |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[3] | [3][4][5] |

| Hazardous Decomposition | Under thermal stress, can release Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), and Hydrogen bromide gas.[3][6] | [3][6] |

Intrinsic Stability and Degradation Factors

The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack at the benzylic carbon and its sensitivity to environmental factors.

General Stability: Under recommended storage conditions, the compound is stable.[4][7] However, its utility as an alkylating agent stems from the lability of the carbon-bromine bond, which is the focal point of its instability.

Key Destabilizing Factors:

-

Moisture/Water: This is the most critical factor. The bromomethyl group is highly susceptible to hydrolysis, which replaces the bromine atom with a hydroxyl group, forming 5-(hydroxymethyl)-2-methoxypyridine. This impurity is often difficult to separate and renders the reagent inactive for its intended alkylation reactions. Several safety data sheets for related brominated compounds highlight the need to avoid moisture.[3]

-

Heat: Elevated temperatures can accelerate the rate of degradation and may lead to thermal decomposition, releasing hazardous gases like HBr.[3][4]

-

Light: While not always cited as a primary concern, photolytic degradation is a potential pathway for many benzylic bromides, and protection from light is a prudent precautionary measure.

-

pH: The compound's stability is compromised in both strongly acidic and basic conditions. Bases can deprotonate the pyridine nitrogen and catalyze decomposition, while strong acids can promote other side reactions.[3]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system to preserve the compound's purity and ensure experimental success.

Optimal Storage Conditions

The primary goal of storage is to rigorously exclude atmospheric moisture and prevent thermal stress.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool location. | Minimizes the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[6][7][8][9] | Prevents exposure to atmospheric moisture, which causes hydrolysis. |

| Location | Keep in a dry, well-ventilated place.[7][9][10] | Ensures a stable environment and mitigates the impact of any accidental container breach. |

| Light | Store in an amber or opaque vial. | Protects the compound from potential photolytic degradation. |

| Incompatibilities | Store away from strong oxidizing agents, acids, and bases.[3][5] | Prevents chemical reactions that would degrade the compound. |

Safe Handling Procedures

Proper handling is crucial not only for maintaining compound integrity but also for researcher safety.

-

Work Area: Always handle the compound inside a certified chemical fume hood to avoid inhalation of dust.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles conforming to EN166 standards.[7][8]

-

Dispensing: When weighing and dispensing the solid, minimize its exposure time to the ambient atmosphere. Work efficiently to prevent moisture uptake. Avoid any actions that generate dust.[7][10]

-

Cleaning: After handling, thoroughly wash hands and any exposed skin.[7][10] Decontaminate surfaces and dispose of contaminated materials and gloves according to institutional and local regulations.[7]

Potential Degradation Pathways

Understanding the likely degradation pathways is key to troubleshooting failed reactions and interpreting analytical purity data. The primary routes involve hydrolysis and oxidation.

Caption: Potential degradation pathways for the parent compound.

Stability-Indicating Analytical Methods

Regularly assessing the purity of this compound is essential, especially for sensitive applications. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[11][12]

Forced Degradation Studies

To ensure an analytical method is "stability-indicating," forced degradation studies are performed.[13] This involves intentionally subjecting the compound to harsh conditions (e.g., acid, base, heat, oxidation) to generate degradation products and confirm the analytical method can separate them from the parent peak.[13][14]

Experimental Protocol: HPLC Purity Analysis

This protocol provides a robust starting point for developing a validated purity method.

1. Instrumentation and Conditions:

-

System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm or as determined by UV scan.

-

Injection Volume: 5-10 µL.

2. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a stock solution of 0.5-1.0 mg/mL.

-

Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the same diluent.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. Analysis:

-

Inject a blank (diluent) to establish a baseline.

-

Inject the prepared sample solution.

-

Integrate all peaks in the resulting chromatogram.

-

Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

The workflow for this analysis is a self-validating system ensuring accurate and reproducible results.

Caption: Experimental workflow for HPLC purity analysis.

Safety and Emergency Information

This compound is a hazardous chemical and requires careful handling.

-

Hazard Statements: Causes skin, eye, and respiratory irritation.[6][9] May cause severe skin burns and eye damage.[3] Harmful if swallowed.[7]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][15]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, get medical attention.[6][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6][15]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[10]

-

Conclusion

The chemical integrity of this compound is directly correlated with meticulous storage and handling practices. The principal threat to its stability is moisture, leading to irreversible hydrolysis. By implementing the protocols outlined in this guide—storing the compound in a cool, dry, inert environment and utilizing appropriate analytical methods like HPLC for purity verification—researchers can ensure the reagent's quality, leading to more reliable and reproducible scientific outcomes.

References

- Fisher Scientific. (2009, September 26).

- Sigma-Aldrich. (2023, November 3).

- Echemi.

- Fisher Scientific. (2004, April 19).

- 5 - SAFETY D

- ECHEMI.

- Fisher Scientific. (2008, January 8).

- 5-(BROMOMETHYL)

- CymitQuimica. (2024, December 19).

- Fisher Scientific. (2024, March 29).

- Benchchem. A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile.

- Sigma-Aldrich. 5-Bromo-3-(bromomethyl)-2-methoxypyridine | 1227516-75-7.

- Benchchem. A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.

- Sigma-Aldrich. 5-Bromo-2-methoxypyridine 95 13472-85-0.

- Benchchem.

- PMC - NIH.

Sources

- 1. echemi.com [echemi.com]

- 2. 5-Bromo-3-(bromomethyl)-2-methoxypyridine | 1227516-75-7 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilic Reactivity of the Bromomethyl Group in 5-(Bromomethyl)-2-methoxypyridine Hydrobromide

Executive Summary

5-(Bromomethyl)-2-methoxypyridine hydrobromide is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its utility stems from the electrophilic nature of the bromomethyl group, which is strategically positioned on an electron-deficient pyridine ring. This guide provides a comprehensive analysis of the factors governing the reactivity of this key building block. We will delve into the mechanistic dichotomy of its substitution reactions, the profound influence of the pyridinium salt form on its electrophilicity, and provide field-proven insights for its strategic deployment in complex molecular syntheses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound.

Foundational Principles: Understanding the Electrophilic Nature

The core of this compound's utility lies in the high electrophilicity of the methylene carbon atom. This reactivity is a confluence of several structural features:

-

The Bromine Leaving Group: Bromine is an excellent leaving group, facilitating nucleophilic attack at the adjacent carbon.

-

Benzylic-like Reactivity: The bromomethyl group is attached to a pyridine ring, rendering it analogous to a benzylic bromide. This allows for the stabilization of a potential carbocation intermediate through resonance with the aromatic system, a key feature for an SN1 pathway.[1][2]

-

The Pyridinium Salt: The hydrobromide salt form ensures that the pyridine nitrogen is protonated. This protonation dramatically enhances the electron-withdrawing nature of the pyridine ring, significantly increasing the electrophilicity of the bromomethyl carbon.

The interplay of these factors dictates that the primary mode of reaction for the bromomethyl group is nucleophilic substitution. This can proceed through two distinct mechanisms: the unimolecular SN1 reaction or the bimolecular SN2 reaction.[3][4] The prevailing pathway is highly dependent on the reaction conditions.

The Mechanistic Dichotomy: SN1 vs. SN2 Pathways

The decision to favor an SN1 or SN2 pathway is a critical experimental choice that dictates the stereochemical outcome and reaction kinetics.

The SN1 Pathway: A Stepwise Journey

The SN1 mechanism is a two-step process initiated by the departure of the bromide leaving group to form a pyridyl-methyl carbocation intermediate. This is the rate-determining step. The carbocation is then rapidly attacked by a nucleophile.

-

Favorable Conditions:

-

Weak Nucleophiles: Water, alcohols, and other neutral, weakly basic nucleophiles favor the SN1 pathway as they are not strong enough to initiate a backside attack.[5]

-

Polar Protic Solvents: Solvents like water, methanol, and ethanol are adept at stabilizing both the departing bromide anion and the carbocation intermediate through hydrogen bonding.[4]

-

Elevated Temperatures: Higher temperatures provide the energy required to overcome the activation barrier for the formation of the carbocation.

-

The pyridyl-methyl carbocation is stabilized by resonance, delocalizing the positive charge onto the pyridine ring. The protonated nitrogen atom, however, exerts a strong electron-withdrawing inductive effect, which can partially destabilize the adjacent carbocation. This is a crucial consideration when predicting reactivity.

Caption: The SN1 reaction pathway of this compound.

The SN2 Pathway: A Concerted Dance

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. This process proceeds through a five-coordinate transition state.

-

Favorable Conditions:

-

Strong Nucleophiles: Anionic and highly reactive nucleophiles, such as thiolates, alkoxides, and amines, are required for the SN2 pathway.[5]

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal as they solvate the cation but leave the anion relatively free and highly reactive.[4]

-

Lower Temperatures: Lower temperatures favor the more ordered transition state of the SN2 reaction.

-

The steric accessibility of the methylene carbon in this compound makes it a good candidate for SN2 reactions.

Caption: The SN2 reaction pathway of this compound.

The Decisive Role of the Pyridinium Salt

The protonation of the pyridine nitrogen is a key determinant of the reactivity of the bromomethyl group. The positively charged nitrogen atom exerts a powerful electron-withdrawing inductive effect, polarizing the C-Br bond and making the methylene carbon significantly more electrophilic. This enhanced electrophilicity accelerates both SN1 and SN2 reactions. In an SN1 reaction, while the inductive effect can destabilize the adjacent carbocation, the overall electron deficiency of the ring still facilitates the departure of the leaving group. For an SN2 reaction, the increased partial positive charge on the methylene carbon makes it more susceptible to nucleophilic attack.

Predictive Reactivity and Experimental Protocols

While specific kinetic data for this compound is not extensively available in the public domain, we can predict its reactivity and provide robust experimental protocols based on well-established principles and data from analogous systems.[6][7]

Comparative Reactivity Profile

The following table provides a predictive comparison of the reactivity of this compound with various nucleophiles under different conditions.

| Nucleophile | Solvent | Probable Mechanism | Expected Reactivity |

| H₂O | Water | SN1 | Moderate |

| CH₃OH | Methanol | SN1 | Moderate |

| R-NH₂ (Amine) | DMF | SN2 | High |

| R-SH (Thiol) | Ethanol/Base | SN2 | Very High |

| R-O⁻ (Alkoxide) | Corresponding Alcohol | SN2 | High |

| CN⁻ (Cyanide) | DMSO | SN2 | High |

General Experimental Workflow for Nucleophilic Substitution

The following diagram outlines a general workflow for conducting nucleophilic substitution reactions with this compound.

Caption: A generalized experimental workflow for nucleophilic substitution reactions.

Protocol 1: SN2 Reaction with an Amine Nucleophile

This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (2.2 equiv)

-

Potassium carbonate (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a round-bottom flask, add this compound and anhydrous DMF.

-

Add the amine and potassium carbonate to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography if necessary.

Protocol 2: SN1 Reaction with an Alcohol (Solvolysis)

This protocol outlines a procedure for the solvolysis of this compound in methanol.

Materials:

-

This compound (1.0 equiv)

-

Anhydrous Methanol

-

Sodium bicarbonate

-

Dichloromethane

-

Water

-

Brine

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask.

-

Heat the solution to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Practical Considerations: Stability, Storage, and Safety

As a pyridinium salt, this compound is expected to be a crystalline solid that is stable under normal laboratory conditions.[1][2] However, due to its reactive nature, certain precautions are necessary:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents.[8]

-

Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All manipulations should be performed in a well-ventilated fume hood.

-

Stability: The compound may be sensitive to moisture and light. Storage under an inert atmosphere is recommended for long-term stability.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. Its electrophilic reactivity is governed by a delicate interplay between the nature of the leaving group, the benzylic-like position of the bromomethyl group, and the powerful electron-withdrawing effect of the protonated pyridine ring. A thorough understanding of the factors that favor either an SN1 or SN2 mechanism is paramount for its successful application in the synthesis of complex molecular architectures. The predictive framework and experimental protocols provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile reagent.

References

-

Master Organic Chemistry. (2024, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

- Buncel, E., & Dust, J. M. (2008). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Canadian Journal of Chemistry, 86(6), 542-553.

-

Chemistry Stack Exchange. (2017, February 25). Why does pyridine make such a big change from SNi to SN2?. Retrieved from [Link]

-

Organic Chemistry Frontiers. (2018). Pyridinium salts: from synthesis to reactivity and applications. Retrieved from [Link]

-

University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

-

Master Organic Chemistry. (2024, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

- Schafman, B. S., & Wenthold, P. G. (2007). Regioselectivity of pyridine deprotonation in the gas phase. The Journal of organic chemistry, 72(5), 1645–1651.

-

ResearchGate. (n.d.). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. Retrieved from [Link]

- Jüstel, P. M. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles [Doctoral dissertation, Ludwig-Maximilians-Universität München].

-

Ningbo Inno Pharmchem Co.,Ltd. (2025, October 9). 2-Bromo-5-methoxypyridine: A Key Intermediate for Pharmaceutical Agents. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Kinetics, mechanism and equilibrium studies on the substitution reactions of Pd(II) in reference to Pt(II) complexes with bio-molecules. Retrieved from [Link]

-

Center for Molecular Modeling. (n.d.). Reactivity of Activated versus Nonactivated 2-(Bromomethyl)aziridines with respect to Sodium Methoxide: a Combined Computational and Experimental Study. Retrieved from [Link]

-

Semantic Scholar. (2005, August 26). A comparative kinetic study of modified Pt(dppf)Cl2 complexes and their interactions with L-cys and L-met. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pyridine hydrobromide compound with bromine(39416-48-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

role of 5-(Bromomethyl)-2-methoxypyridine hydrobromide as a pyridine building block

An In-Depth Technical Guide to 5-(Bromomethyl)-2-methoxypyridine Hydrobromide: A Versatile Building Block for Advanced Synthesis

Abstract

This compound is a pivotal reagent in modern organic and medicinal chemistry, serving as a highly efficient building block for the introduction of the 2-methoxy-5-pyridinylmethyl moiety. This structural motif is of significant interest in drug discovery due to the favorable physicochemical and pharmacological properties conferred by the substituted pyridine ring.[1][2] The compound's high reactivity, centered on the electrophilic benzylic-like carbon, allows for a wide range of synthetic transformations, primarily through nucleophilic substitution pathways. This guide provides a comprehensive overview of its synthesis, core reactivity, mechanistic considerations, and key applications in the development of biologically active molecules, offering researchers and drug development professionals a practical resource for its effective utilization.

The Strategic Importance of the 2-Methoxy-5-methylpyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in pharmaceutical development, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable feature in drug candidates. The strategic functionalization of the pyridine ring is crucial for fine-tuning a molecule's biological activity and pharmacokinetic profile.

The 2-methoxy-5-methylpyridine scaffold, introduced by 5-(bromomethyl)-2-methoxypyridine, offers specific advantages:

-

Modulation of Physicochemical Properties : The methoxy group is a prevalent substituent in many drugs, where it can enhance ligand-target binding, improve metabolic stability, and favorably modify physicochemical properties like lipophilicity and solubility.[3]

-

Bioisosteric Replacement : The pyridine nitrogen acts as a bioisostere for a C-H group in a benzene ring, offering a key interaction point for hydrogen bonding with biological targets while altering the molecule's overall polarity and basicity.

-

Synthetic Handle : The bromomethyl group provides a highly reactive and specific site for chemical modification, enabling the straightforward linkage of the pyridine core to a wide variety of molecular frameworks.[4]

Physicochemical Properties, Safety, and Handling

Accurate characterization and safe handling are paramount for the successful application of any chemical reagent.

Compound Identification and Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-(bromomethyl)-2-methoxypyridine;hydrobromide | [5] |

| CAS Number | 1588441-28-4 | [6][7] |

| Molecular Formula | C₇H₉Br₂NO | [5] |

| Molecular Weight | 282.96 g/mol | |

| Appearance | Yellow to light yellow viscous liquid or solid | [5] |

| Purity | Typically ≥98.0% | [5] |

Safety and Handling

This compound is a reactive and hazardous substance that requires careful handling in a controlled laboratory environment.

-

Hazard Statements : The compound is harmful if swallowed (H302). The non-hydrobromide form is noted to be a lachrymator (causes tearing).[5] Related brominated pyridines are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

-

Precautionary Measures :

-

Always handle in a well-ventilated fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.[8]

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, well-ventilated place.

-

-

First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, call a poison center or doctor if you feel unwell.[8]

Synthesis and Spectroscopic Characterization

While commercially available, understanding the synthesis of the parent free base, 5-(bromomethyl)-2-methoxypyridine, provides context for its reactivity. A common laboratory-scale synthesis involves the bromination of the corresponding alcohol.

General Synthetic Route

A typical synthesis involves the treatment of (5-methoxypyridin-2-yl)methanol with a brominating agent like phosphorus tribromide (PBr₃) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).[10] The reaction proceeds via the conversion of the hydroxyl group into a good leaving group, which is then displaced by a bromide ion.

Caption: Synthetic route to the free base.

Spectroscopic Data

Characterization of the final product is crucial for confirming its identity and purity. The following table summarizes expected spectroscopic data for the related compound, 5-bromo-2-methoxypyridine, which provides a reference for the core scaffold.

| Technique | Expected Data for 5-Bromo-2-methoxypyridine | Source(s) |

| ¹H NMR | Signals corresponding to aromatic protons and the methoxy group protons. | [11] |

| ¹³C NMR | Resonances for five aromatic carbons (four C-H, one C-Br, one C-O) and one methoxy carbon. | [11] |

| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3050), C=C/C=N stretching (~1570, 1460), C-O-C stretching (~1280, 1030), and C-Br stretching (~780). | [11] |

| MS (EI) | Molecular ion peak [M]⁺ at m/z 187/189 (due to bromine isotopes). Key fragments include [M-CO]⁺ and [M-Br]⁺. | [11] |

Core Reactivity: The Nucleophilic Substitution Pathway

The primary utility of this compound stems from its high reactivity as an electrophile in nucleophilic substitution (Sₙ) reactions. The hydrobromide salt is typically neutralized in situ with a base to generate the more reactive free base for subsequent reactions.

Mechanistic Rationale

The C-Br bond in the bromomethyl group is highly polarized, and the bromide ion is an excellent leaving group. The methylene carbon is analogous to a benzylic carbon, and the adjacent pyridine ring can stabilize the transition state of the substitution reaction. This makes the carbon atom highly susceptible to attack by a wide range of nucleophiles.

Caption: Key nucleophilic substitution reactions.

Standard Experimental Protocol: N-Alkylation

This protocol provides a generalized, self-validating workflow for the N-alkylation of a secondary amine, a common transformation in drug synthesis.

-

Reaction Setup : To a solution of the amine (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or Acetonitrile) in a round-bottom flask, add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equiv.).

-

Reagent Addition : Add this compound (1.1-1.2 equiv.) to the stirred suspension at room temperature.

-

Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up : Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Applications in Drug Discovery and Development

The 2-methoxy-5-pyridinylmethyl moiety introduced by this building block is found in several clinical candidates and investigational drugs, highlighting its value in medicinal chemistry.[4][6]

| Target Molecule Class | Therapeutic Area | Significance of the Moiety | Reference(s) |

| Nicotinic Acetylcholine Receptor (nAChR) Ligands | Neurological Disorders | The pyridine nitrogen and overall structure contribute to high-affinity binding at nAChRs, which are targets for cognitive disorders. | [12] |

| Serotonin 6 (5-HT₆) Receptor Antagonists | Alzheimer's Disease | The methoxypyridine unit is part of a scaffold that demonstrates high affinity and selectivity for the 5-HT₆ receptor, a key target for improving cognition. | [13] |

| General Pharmaceutical Intermediates | Various | Serves as a versatile intermediate for creating new chemical entities with potential therapeutic benefits across different disease areas. | [6] |

| Agrochemical Synthesis | Crop Protection | The substituted pyridine core is also a common feature in modern pesticides and herbicides. | [4] |

Case Study: Synthesis of a 5-HT₆ Receptor Antagonist Precursor

In the development of SUVN-502, a potent and selective 5-HT₆ receptor antagonist for Alzheimer's disease, a key synthetic step involves the alkylation of a piperazine nitrogen with an electrophile.[13] this compound is an ideal reagent for installing the required (2-methoxy-5-pyridinyl)methyl group onto a similar piperazine core, demonstrating its direct applicability in constructing complex drug candidates.

Conclusion and Future Outlook

This compound is a high-value building block that provides a reliable and efficient route to the 2-methoxy-5-pyridinylmethyl scaffold. Its predictable reactivity via nucleophilic substitution allows for broad application in synthesizing diverse molecular architectures. For researchers in medicinal chemistry and drug development, this reagent is an essential tool for accessing novel chemical space and optimizing lead compounds. As the demand for highly specific and potent therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will remain critical to the advancement of pharmaceutical and agrochemical research.

References

-

LookChem. Cas 1588441-28-4, this compound. Available from: [Link]

-

ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. Available from: [Link]

-

Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

-

StudySmarter. Pyridine: Uses, Structure & pKa. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

National Institutes of Health. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Chemical Building Blocks: The Significance of Pyridine Derivatives in Industry. Available from: [Link]

-

Open Access Journals. (2024). A Brief View on Pyridine Compounds. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 7). The Versatility of Methoxy Methyl Pyridinyl Benzimidazoles in Chemical Applications. Available from: [Link]

-

ResearchGate. (2025, August 6). Synthesis of small pyridine building blocks. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

University of Wisconsin-La Crosse. (2020, November 11). Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Suzuki-Miyaura Coupling: Leveraging 2,6-Dimethoxypyridine for Efficient Synthesis. Available from: [Link]

-